molecular formula C5H6N2O2 B1282206 1-(2-Amino-1,3-oxazol-5-YL)ethanone CAS No. 87005-17-2

1-(2-Amino-1,3-oxazol-5-YL)ethanone

Cat. No.: B1282206
CAS No.: 87005-17-2
M. Wt: 126.11 g/mol
InChI Key: BXULNSJILNIAEU-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-oxazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-oxazoline with acetic anhydride, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-oxazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

1-(2-Amino-1,3-oxazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-1,3-thiazol-5-yl)ethanone: Similar structure but contains a sulfur atom instead of oxygen.

    1-(2-Amino-1,3-imidazol-5-yl)ethanone: Contains an imidazole ring instead of an oxazole ring.

    1-(2-Amino-1,3-pyrazol-5-yl)ethanone: Contains a pyrazole ring instead of an oxazole ring.

Uniqueness

1-(2-Amino-1,3-oxazol-5-yl)ethanone is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxygen atom in the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. This makes it distinct from similar compounds containing sulfur, nitrogen, or other heteroatoms .

Properties

IUPAC Name

1-(2-amino-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULNSJILNIAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517650
Record name 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87005-17-2
Record name 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 132.3 g (0.80 mole) of 2-bromo-1-hydroxy-3-oxo-1-butene, 120.1 g (2.0 mole) of urea, and 1.85 l of acetone was heated at reflux with overhead stirring for one hour. The mixture was concentrated and the oil residue was taken up into 600 ml of water, then made basic with concentrated ammonium hydroxide. After sitting at room temperature for 0.5 hour, a precipitate formed. This was collected, and dried in vacuo to give 61.1 g of crude product. The filtrate was again concentrated and the oil residue taken up in 50 ml of water and again made basic with concentrated ammonium hydroxide. After sitting overnight a second crop of crude product, amounting to 17.6 g was isolated. Both crops were combined and recrystallized from methanol to give 50.3 g (50%) of 5-acetyl-2-amino-oxazole, m.p. 214°-215° C.
Quantity
132.3 g
Type
reactant
Reaction Step One
Name
Quantity
120.1 g
Type
reactant
Reaction Step One
Quantity
1.85 L
Type
solvent
Reaction Step One

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